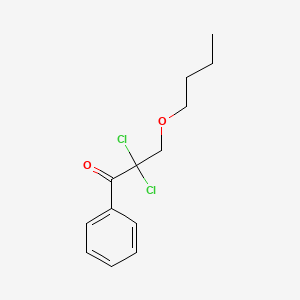
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, two chlorine atoms, and a butoxy group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one typically involves the reaction of 3-butoxypropan-1-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloro functionality. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dichloro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butoxy and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Butoxy-1,2-propanediol: A related compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group and a ketone functionality, but lacking the butoxy and dichloro groups.
Uniqueness
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is unique due to its combination of butoxy, dichloro, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functionalities are required.
Propiedades
| 113446-36-9 | |
Fórmula molecular |
C13H16Cl2O2 |
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
3-butoxy-2,2-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H16Cl2O2/c1-2-3-9-17-10-13(14,15)12(16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
UZQHQLCVENDALJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


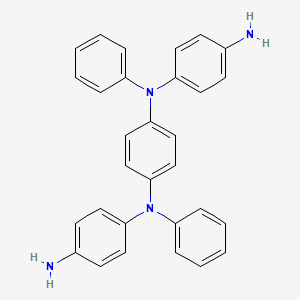
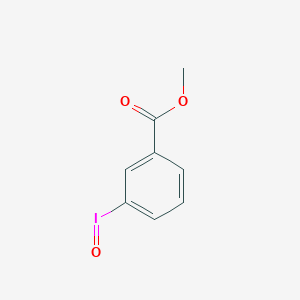
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
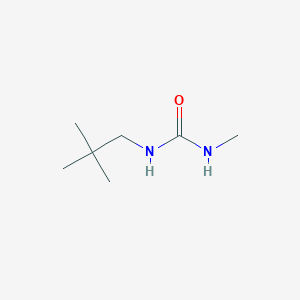
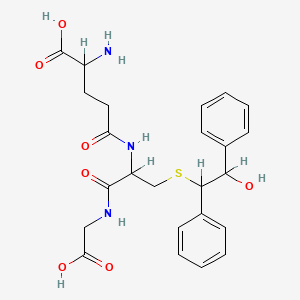
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)

